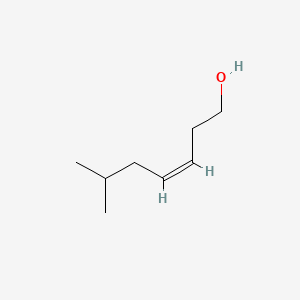
3-Hepten-1-ol, 6-methyl-, (3Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a type of unsaturated alcohol, characterized by the presence of a double bond and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hepten-1-ol, 6-methyl-, (3Z)- can be achieved through several methods. One common approach involves the hydroboration-oxidation of 6-methyl-1-heptene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, catalytic processes may be employed to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-Hepten-1-ol, 6-methyl-, (3Z)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 6-methyl-3-heptanone or 6-methyl-3-heptanal.
Reduction: Formation of 6-methylheptan-1-ol.
Substitution: Formation of 6-methyl-3-heptenyl halides.
Scientific Research Applications
3-Hepten-1-ol, 6-methyl-, (3Z)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Hepten-1-ol, 6-methyl-, (3Z)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the double bond may participate in various chemical reactions, altering the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-hepten-1-ol: Similar structure but differs in the position of the double bond.
cis-6-Methyl-3-hepten-1-ol: Stereoisomer with a different spatial arrangement of atoms.
3-Hepten-1-ol: Lacks the methyl group at the 6th position.
Uniqueness
3-Hepten-1-ol, 6-methyl-, (3Z)- is unique due to its specific structural features, including the position of the double bond and the presence of a methyl group.
Properties
CAS No. |
56095-68-2 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(Z)-6-methylhept-3-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-8(2)6-4-3-5-7-9/h3-4,8-9H,5-7H2,1-2H3/b4-3- |
InChI Key |
ORDORPRDJRJHON-ARJAWSKDSA-N |
Isomeric SMILES |
CC(C)C/C=C\CCO |
Canonical SMILES |
CC(C)CC=CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


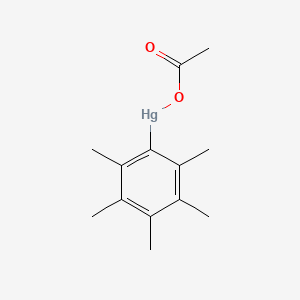
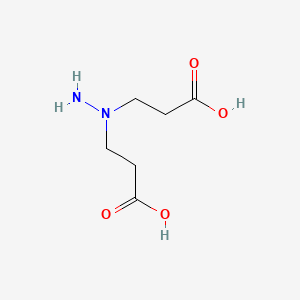
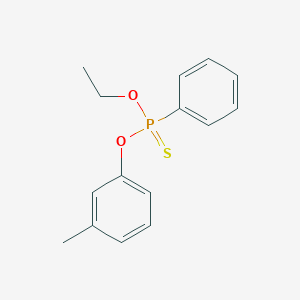
![1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14628888.png)
![N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14628891.png)
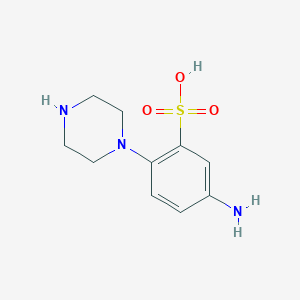
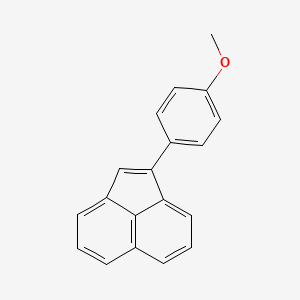
![2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14628910.png)
![N''-[Bis(dimethylamino)phosphoryl]-N-cyanoguanidine](/img/structure/B14628913.png)
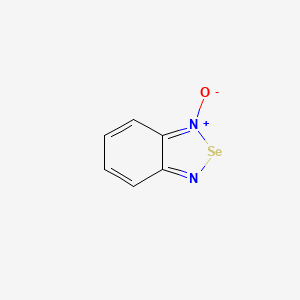

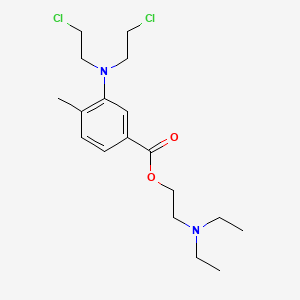
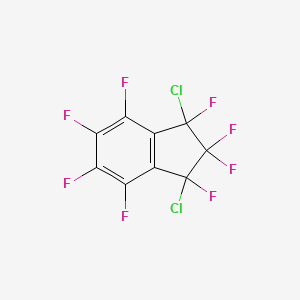
![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)
